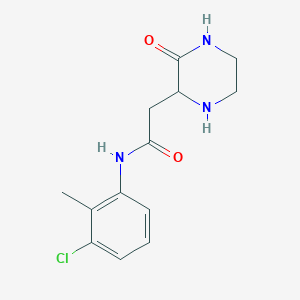

N-(3-chloro-2-methylphenyl)-2-(3-oxopiperazin-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)-2-(3-oxopiperazin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClN3O2/c1-8-9(14)3-2-4-10(8)17-12(18)7-11-13(19)16-6-5-15-11/h2-4,11,15H,5-7H2,1H3,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCLQSVITHNJPCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)CC2C(=O)NCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-(3-oxopiperazin-2-yl)acetamide typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable carbonyl compound under acidic or basic conditions.

Introduction of the Chloro-Substituted Aromatic Ring: The chloro-substituted aromatic ring can be introduced through a nucleophilic aromatic substitution reaction, where a chloro-substituted benzene derivative reacts with a nucleophile.

Formation of the Acetamide Group: The acetamide group can be introduced through the reaction of an amine with acetic anhydride or acetyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Synthesis: Utilizing batch or continuous flow reactors to carry out the reactions mentioned above.

Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-2-(3-oxopiperazin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Oxidized derivatives such as ketones or carboxylic acids.

Reduction: Reduced forms such as amines or alcohols.

Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2-(3-oxopiperazin-2-yl)acetamide has several scientific research applications, including:

Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient in drug development.

Biological Research: The compound is used in biological assays to study its effects on various biological targets.

Industrial Applications: It may be used as a precursor in the synthesis of other chemical compounds or materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(3-oxopiperazin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

Pathways Involved: Biological pathways that are affected by the compound’s activity, leading to its observed effects.

Comparison with Similar Compounds

Positional Isomers of Chlorophenyl Derivatives

- N-(2-Chlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide (): The chloro group at the ortho position reduces steric hindrance compared to the 3-chloro-2-methylphenyl group. Its logP (-0.2673) and hydrogen-bonding capacity (3 donors, 5 acceptors) may enhance solubility but limit membrane permeability .

- N-(5-Chloro-2-methylphenyl)-2-(3-oxopiperazin-2-yl)acetamide (): A positional isomer with the chloro group at the para position. This substitution may alter receptor-binding affinity compared to the meta-chloro isomer.

Nitrophenyl and Methoxyphenyl Derivatives

- N-(4-Methoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide Derivatives (): Methoxy groups enhance lipophilicity (logP ~0.5–1.5) and may improve blood-brain barrier penetration, relevant for CNS-targeting drugs.

Analogues with Modified Heterocyclic Moieties

Pyridazinone-Based Acetamides ()

Compounds like N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide exhibit mixed FPR1/FPR2 agonist activity. Replacing pyridazinone with 3-oxopiperazine may alter selectivity for formyl peptide receptors (FPRs) due to differences in ring size and hydrogen-bonding patterns.

Benzothiazole and Quinazoline Derivatives ()

- N-(3,5-Difluorophenyl)-2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)acetamide (): Incorporates a sulfonyl-piperazine group, enhancing antimicrobial activity against gram-positive bacteria. The 3-oxopiperazine in the target compound lacks sulfonation, which may reduce charge and alter target interactions.

- Quinazoline-sulfonyl acetamides (): Exhibit anti-cancer activity via kinase inhibition. The 3-oxopiperazine moiety may confer distinct binding modes compared to quinazoline’s planar structure.

Pharmacological Activities of Related Compounds

Key Structural and Functional Insights

- 3-Oxopiperazine vs. Other Heterocycles: The 3-oxopiperazine ring provides hydrogen-bond donors/acceptors (NH and carbonyl groups) absent in pyridazinones or benzothiazoles, which could influence target engagement (e.g., protease or kinase inhibition).

- LogP and Solubility : The target compound’s predicted logP (~-0.2 to 0.5) suggests balanced solubility, contrasting with nitrophenyl analogs (higher logP) or sulfonated derivatives (lower logP).

Q & A

Basic Research Questions

Q. What are the key parameters for optimizing the synthesis of N-(3-chloro-2-methylphenyl)-2-(3-oxopiperazin-2-yl)acetamide?

- Methodological Answer : Synthesis optimization requires precise control of reaction conditions, including temperature (e.g., reflux conditions), solvent selection (e.g., dichloromethane or dimethylformamide), and catalysts (e.g., EDC/DCC for amide coupling). Multi-step reactions often involve sequential substitutions and purifications. For example, intermediates like 3-chloro-2-methylaniline derivatives may undergo nucleophilic acyl substitution with activated acetamide precursors. Characterization via NMR and mass spectrometry is critical to confirm structural fidelity .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying the aromatic chloro-methylphenyl group and the piperazinone ring. High-resolution mass spectrometry (HRMS) confirms molecular weight and purity. Additional techniques like HPLC (≥95% purity thresholds) and IR spectroscopy can validate functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. How can researchers address low yields during purification?

- Methodological Answer : Low yields often arise from competing side reactions (e.g., hydrolysis of the amide bond). Strategies include:

- Using anhydrous solvents and inert atmospheres to minimize moisture.

- Gradient column chromatography with silica gel or reverse-phase C18 columns.

- Recrystallization in solvents like ethyl acetate/hexane mixtures. Documented yields for analogous compounds range from 40–70%, depending on stepwise efficiency .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

- Methodological Answer : SAR studies should systematically modify substituents on the phenyl and piperazinone rings. For example:

- Replacing the chloro group with fluoro or methoxy to assess electronic effects.

- Introducing methyl or ethyl groups on the piperazinone nitrogen to probe steric influences.

- Biological assays (e.g., enzyme inhibition, cytotoxicity) paired with computational docking (e.g., AutoDock Vina) can identify critical binding interactions. Prior studies on triazole and pyridine analogs highlight the importance of halogen and heterocyclic motifs in bioactivity .

Q. How should researchers resolve contradictions in pharmacological data for this compound?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line specificity, IC₅₀ thresholds). To mitigate:

- Validate findings across multiple independent labs using standardized protocols (e.g., MTT assay for cytotoxicity).

- Cross-reference with structural analogs (e.g., N-(3-chlorophenyl)-2-(thiazolidinone)acetamide) to identify conserved activity trends.

- Use meta-analysis tools to aggregate data from PubChem and ChEMBL, ensuring statistical rigor .

Q. What computational strategies are effective for predicting metabolic stability?

- Methodological Answer : In silico tools like SwissADME or ADMET Predictor can model metabolic pathways (e.g., cytochrome P450 oxidation). Key parameters include:

- LogP values (aim for 2–4 to balance solubility and membrane permeability).

- Metabolic "soft spots" (e.g., labile amide bonds or oxidizable piperazinone rings).

- Molecular dynamics simulations (e.g., GROMACS) to assess conformational stability under physiological conditions .

Q. How can researchers design stability studies under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability testing involves:

- Incubating the compound in buffers (pH 1–10) at 40–60°C for 1–4 weeks.

- Monitoring degradation via UPLC-MS to identify breakdown products (e.g., hydrolyzed amides or ring-opened derivatives).

- Correlating results with Arrhenius equations to predict shelf life. For analogs, degradation half-lives range from 7–30 days at 25°C .

Key Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.